
9,10-Anthracenedione, 1,4-bis(dimethylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 1,4-bis(dimethylamino)- is an organic compound with the molecular formula C18H18N2O2. It is a derivative of anthraquinone, characterized by the presence of two dimethylamino groups at the 1 and 4 positions of the anthracenedione structure. This compound is known for its vibrant color and is used in various applications, including dyes and pigments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 1,4-bis(dimethylamino)- typically involves the reaction of anthraquinone with dimethylamine. The process can be carried out under various conditions, including:
Alkylation: Anthraquinone is reacted with dimethylamine in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the substitution reaction.
Reductive Amination: Another method involves the reduction of anthraquinone to anthracene, followed by amination with dimethylamine.
Industrial Production Methods: Industrial production of this compound often employs large-scale reactors where anthraquinone is treated with dimethylamine under controlled temperature and pressure conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: 9,10-Anthracenedione, 1,4-bis(dimethylamino)- can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form anthracene derivatives.
Substitution: It can participate in substitution reactions where the dimethylamino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reactions: Catalysts like aluminum chloride (AlCl3) are used to facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Various quinone derivatives.
Reduction Products: Anthracene derivatives.
Substitution Products: Compounds with different functional groups replacing the dimethylamino groups.
Aplicaciones Científicas De Investigación
9,10-Anthracenedione, 1,4-bis(dimethylamino)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in cancer therapy.
Industry: Utilized in the production of dyes, pigments, and as a photoinitiator in polymerization processes.
Mecanismo De Acción
The mechanism of action of 9,10-Anthracenedione, 1,4-bis(dimethylamino)- involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its potential anticancer applications. The compound can also generate reactive oxygen species (ROS), contributing to its cytotoxic effects.
Comparación Con Compuestos Similares
1,4-Bis(methylamino)anthracene-9,10-dione: Similar structure but with methylamino groups instead of dimethylamino groups.
1,4-Bis(p-tolylamino)anthracene-9,10-dione: Contains p-tolylamino groups instead of dimethylamino groups.
Mitoxantrone: A clinically used anticancer drug with a similar anthracenedione core structure.
Uniqueness: 9,10-Anthracenedione, 1,4-bis(dimethylamino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and generate ROS makes it a valuable compound in research and potential therapeutic applications.
Propiedades
Número CAS |
56799-32-7 |
|---|---|
Fórmula molecular |
C18H18N2O2 |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
1,4-bis(dimethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C18H18N2O2/c1-19(2)13-9-10-14(20(3)4)16-15(13)17(21)11-7-5-6-8-12(11)18(16)22/h5-10H,1-4H3 |
Clave InChI |
OZMLRWPLFYWTPG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C2C(=C(C=C1)N(C)C)C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


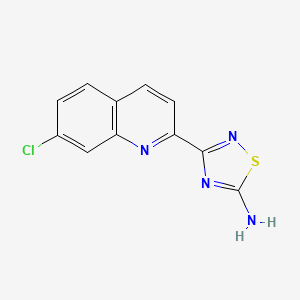
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxy-2-methylphenyl)-](/img/structure/B15344373.png)
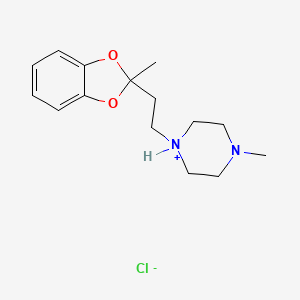

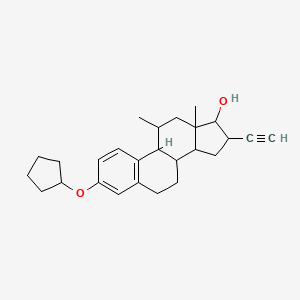
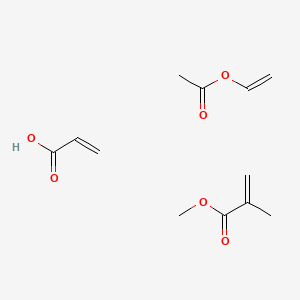
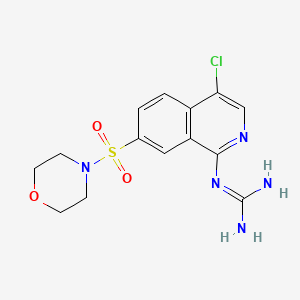
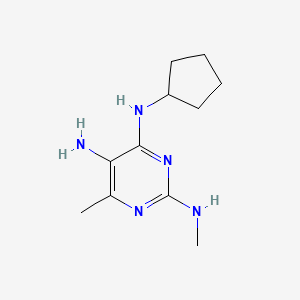


![4-[5-[[1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B15344428.png)
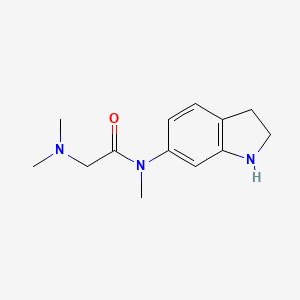
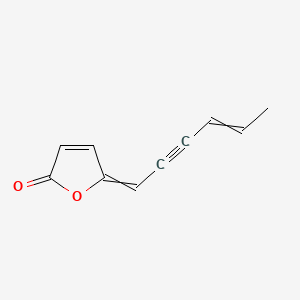
![(E)-4-(4-bromophenyl)-1,1,1-trifluoro-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]but-3-en-2-one](/img/structure/B15344437.png)
